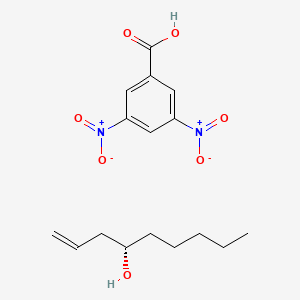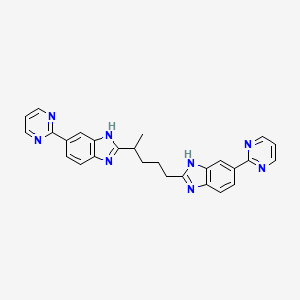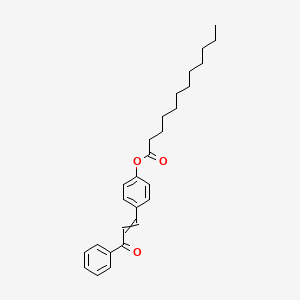
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a phenylprop-1-en-1-yl group attached to a phenyl ring, which is further esterified with dodecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate typically involves the esterification of 4-(3-oxo-3-phenylprop-1-en-1-yl)phenol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as EGFR and VEGFR-2, which are involved in the progression of diseases like cancer . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group on the phenyl ring.
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate: Contains an additional phenylprop-2-enoate group.
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide: Contains a methoxyphenyl and phenoxyacetamide group.
Uniqueness
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate is unique due to its specific ester linkage with dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Propiedades
Número CAS |
881652-59-1 |
|---|---|
Fórmula molecular |
C27H34O3 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
[4-(3-oxo-3-phenylprop-1-enyl)phenyl] dodecanoate |
InChI |
InChI=1S/C27H34O3/c1-2-3-4-5-6-7-8-9-13-16-27(29)30-25-20-17-23(18-21-25)19-22-26(28)24-14-11-10-12-15-24/h10-12,14-15,17-22H,2-9,13,16H2,1H3 |
Clave InChI |
PXECGKYHAWOIET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)
![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)

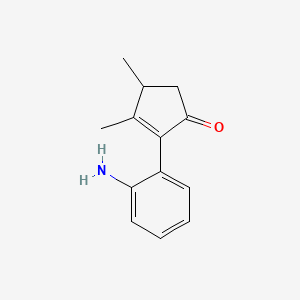

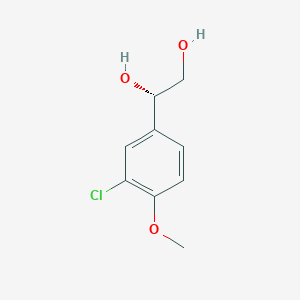
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
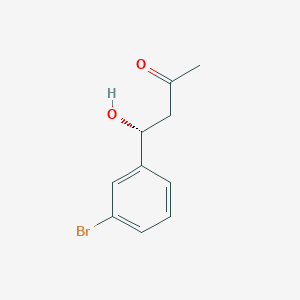
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
